molecular formula C7H8BrNS B13593367 3-(5-Bromothiophen-2-yl)azetidine

3-(5-Bromothiophen-2-yl)azetidine

Cat. No.: B13593367
M. Wt: 218.12 g/mol
InChI Key: ONAIRDFWRYNKCO-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)azetidine is a chemical compound with the molecular formula C7H8BrNS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the bromothiophene moiety in its structure makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)azetidine

InChI

InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2

InChI Key

ONAIRDFWRYNKCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(S2)Br

Origin of Product

United States

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